molecular formula C8H9ClN2O2 B3020017 N'-(3-chlorophenyl)-N-hydroxy-N-methylurea CAS No. 26816-97-7

N'-(3-chlorophenyl)-N-hydroxy-N-methylurea

Cat. No.: B3020017
CAS No.: 26816-97-7
M. Wt: 200.62
InChI Key: UORPJSZMJXVSLI-UHFFFAOYSA-N
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Description

N'-(3-chlorophenyl)-N-hydroxy-N-methylurea is a chemical compound supplied for research and development purposes exclusively. This product is not intended for diagnostic, therapeutic, or any personal use. Although specific data for this compound is limited, it is structurally related to a class of N-hydroxy-N'-phenylurea compounds known to possess significant research value in biochemical studies. Notably, close analogues, such as N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, have been identified as potent reducing agents and substrates for pseudoperoxidase activities in enzymatic research . These compounds function by reducing the non-heme iron in enzymes like lipoxygenases from the Fe³⁺ to the Fe²⁺ form, thereby inhibiting their activity and stimulating the degradation of lipid hydroperoxides . This mechanism makes related compounds valuable tools for researchers investigating pathways in inflammation and cellular signaling . Researchers can explore the potential of this compound as a novel agent in similar biochemical contexts. Handle with care and refer to the specific material safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-1-hydroxy-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13)8(12)10-7-4-2-3-6(9)5-7/h2-5,13H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORPJSZMJXVSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Urea (B33335) and Hydroxyurea (B1673989) Scaffold Construction

The foundational chemistry for synthesizing urea and hydroxyurea derivatives is well-established, typically involving the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent. nih.gov These methods provide reliable routes to the core urea structure, which can then be further functionalized.

The introduction of the 3-chlorophenyl group is a critical step that defines the identity of the target compound. This is most commonly achieved through one of two primary precursors: 3-chloroaniline (B41212) or 3-chlorophenyl isocyanate.

From 3-Chlorophenyl Isocyanate: The most direct method involves the reaction of 3-chlorophenyl isocyanate with N-methylhydroxylamine. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with the nucleophilic amine of N-methylhydroxylamine to form the desired urea linkage.

From 3-Chloroaniline: An alternative route starts with 3-chloroaniline. This approach requires the in-situ or explicit conversion of the aniline (B41778) to a more reactive intermediate. A common method is the reaction of the aniline with phosgene or a safer phosgene substitute like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) to generate 3-chlorophenyl isocyanate, which then reacts with N-methylhydroxylamine. nih.gov Another pathway involves converting the aniline into a carbamoyl (B1232498) chloride, which can subsequently react with the hydroxylamine (B1172632) derivative. google.com

The N-hydroxy and N-methyl groups can be introduced either simultaneously by using a pre-functionalized reagent or in a stepwise fashion.

Simultaneous Introduction: The use of N-methylhydroxylamine as the nucleophile in the reaction with 3-chlorophenyl isocyanate or its equivalent is the most convergent and efficient strategy. This single step incorporates both the methyl and hydroxy functionalities onto the same nitrogen atom.

Stepwise Introduction: A sequential approach is also feasible, though often less efficient. This could involve reacting 3-chlorophenyl isocyanate with hydroxylamine to form N'-(3-chlorophenyl)-N-hydroxyurea, followed by a selective N-methylation step. This methylation would typically employ a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.comgoogle.com However, controlling the selectivity of methylation can be challenging, potentially leading to O-methylation or methylation at the other nitrogen atom.

Table 1: Established Synthetic Pathways

Precursor for 3-Chlorophenyl Moiety Reagent for N-Hydroxy/N-Methyl Groups Key Intermediate Reaction Type
3-Chlorophenyl Isocyanate N-Methylhydroxylamine None (Direct reaction) Nucleophilic Addition
3-Chloroaniline N-Methylhydroxylamine 3-Chlorophenyl Isocyanate Phosgenation followed by Nucleophilic Addition

Development of Novel Synthetic Routes

Recent advancements in synthetic chemistry have focused on improving efficiency, reducing waste, and simplifying procedures through novel reaction designs.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer a powerful strategy for increasing synthetic efficiency. nih.govrsc.org While a specific MCR for N'-(3-chlorophenyl)-N-hydroxy-N-methylurea is not prominently documented, a conceptual approach can be designed based on established MCRs like the Ugi or Petasis reactions. beilstein-journals.org

A hypothetical Ugi-type MCR could potentially involve the combination of 3-chloroaniline, an isocyanide, a carbonyl compound, and a hydroxylamine derivative in a one-pot synthesis. The development of such a reaction would represent a significant step forward in the streamlined synthesis of complex urea derivatives. beilstein-journals.org

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. rasayanjournal.co.inmdpi.com Applying these principles to the synthesis of this compound involves several key considerations:

Safer Reagents: Replacing highly toxic phosgene with safer alternatives like N,N'-carbonyldiimidazole (CDI) or diphosgene is a critical green improvement. nih.gov

Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste and improve atom economy.

Alternative Energy Sources: The use of microwave irradiation or ultrasonication can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. rasayanjournal.co.in

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for instance using mechanochemical methods like ball milling, can eliminate solvent waste, which is a major contributor to the environmental impact of chemical processes. rasayanjournal.co.inejcmpr.com

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Conventional Method Greener Alternative Benefit
Safer Reagents Phosgene N,N'-Carbonyldiimidazole (CDI) Reduces toxicity and handling risks nih.gov
Atom Economy Stepwise synthesis Multi-component reaction (MCR) Fewer steps, less waste nih.gov
Energy Efficiency Conventional heating Microwave-assisted synthesis Faster reaction times, lower energy use rasayanjournal.co.in

| Waste Reduction | Use of organic solvents | Solvent-free mechanochemistry | Eliminates solvent waste and purification steps ejcmpr.com |

Scalable Synthesis and Process Optimization

Transitioning a synthetic route from a laboratory scale to industrial production introduces challenges related to cost, safety, efficiency, and product purity. Process optimization for the synthesis of this compound would focus on several key parameters.

Improving the yield and purity of the final product is paramount. This can involve fine-tuning reaction conditions such as temperature, pressure, and reaction time. google.com The choice of solvent can significantly impact reaction rates and product solubility, affecting isolation and purification. The use of phase transfer catalysts has been shown to improve reaction efficiency in related syntheses, especially in biphasic systems. google.com

Furthermore, optimizing the process involves minimizing the number of synthetic steps and simplifying purification procedures, such as favoring crystallization over chromatography. For reagents like dimethyl sulfate, which are effective but toxic, process optimization would focus on minimizing their excess usage and ensuring their complete consumption or neutralization to prevent contamination of the final product and waste streams. google.com

Table 3: Key Parameters for Process Optimization

Parameter Objective Example Strategy
Yield Maximize product formation Optimization of temperature, reactant stoichiometry, and catalyst loading.
Purity Minimize byproducts and impurities Control of reaction conditions to prevent side reactions; development of efficient crystallization methods. google.com
Reaction Time Increase throughput Use of catalysts or alternative energy sources (e.g., microwave) to accelerate the reaction.
Reagent Cost & Safety Reduce economic and environmental impact Use of less expensive starting materials; replacing hazardous reagents like phosgene and minimizing excess of toxic reagents like dimethyl sulfate. nih.govgoogle.com

| Workup & Isolation | Simplify downstream processing | Designing the synthesis to allow for direct crystallization of the product from the reaction mixture. |

Continuous Flow Chemistry Applications for Urea Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific continuous flow synthesis of this compound is not extensively documented, the synthesis of analogous urea and thiourea (B124793) derivatives using this technology provides a strong precedent.

Flow chemistry is particularly well-suited for handling hazardous intermediates, such as isocyanates, which are common precursors in urea synthesis. nih.gov The technology allows for the in situ generation and immediate consumption of such reagents, minimizing operator exposure and the risks associated with handling and storing toxic materials.

A general procedure for the continuous flow synthesis of ureas involves pumping two separate streams—one containing an isocyanate and the other an amine or hydroxylamine—into a T-mixer. The combined stream then passes through a heated reaction coil where the reaction proceeds to completion. The residence time in the coil is precisely controlled by the flow rate and the reactor volume, allowing for optimization of the reaction conditions to maximize yield and purity.

For instance, a multicomponent continuous-flow synthesis for thioureas has been developed using isocyanides, amines, and sulfur. mdpi.com In this setup, two feeds are pumped into a T-mixer: Feed A contains the isocyanide and amine dissolved in a solvent like acetonitrile (B52724), while Feed B contains a polysulfide solution. The mixture passes through a reaction coil at an elevated temperature (e.g., 80 °C) for a specific duration before the product is collected. mdpi.com This methodology could be adapted for N-hydroxyurea synthesis by substituting the sulfur source with an appropriate oxygen-donating reagent system and using N-methylhydroxylamine as the amine component.

Furthermore, the synthesis of key precursors for N-hydroxyureas, such as N-arylhydroxylamines, has been successfully demonstrated using continuous-flow hydrogenation. mdpi.com This process involves pumping a solution of a nitroarene through a micro-packed bed reactor (µPBR) filled with a catalyst (e.g., Pt/C) under a hydrogen atmosphere, allowing for selective and efficient reduction. mdpi.com

Precursor Synthesis and Handling Methodologies

The synthesis of this compound relies on two key precursors: 3-chlorophenyl isocyanate and N-methylhydroxylamine .

3-Chlorophenyl isocyanate (ClC₆H₄NCO) is a combustible, moisture-sensitive liquid that is classified as fatal if inhaled and causes severe skin burns and eye damage. fishersci.comthermofisher.com It is typically prepared from 3-chloroaniline through phosgenation, a process that requires stringent safety protocols due to the high toxicity of phosgene. Alternative, safer phosgene substitutes like N,N′-Carbonyldiimidazole (CDI) can also be employed. nih.gov

Handling and Storage of 3-Chlorophenyl isocyanate:

Storage: Must be stored in a dry, cool (refrigerated at 2-8 °C is recommended), and well-ventilated area in tightly sealed containers, away from heat, sparks, and moisture. fishersci.comspectrumchemical.com

Handling: All handling should be performed in a closed system or with adequate exhaust ventilation. thermofisher.com Personal protective equipment (PPE), including chemical-resistant gloves, splash-resistant goggles, a face shield, and respiratory protection, is mandatory. nj.govfishersci.com All equipment must be grounded to prevent static discharge. spectrumchemical.com

Incompatibilities: It is incompatible with water, acids, strong bases, alcohols, amines, and strong oxidizing agents. fishersci.comnj.gov Reaction with water can produce toxic and flammable gases. nj.gov

N-methylhydroxylamine (CH₃NHOH) is commercially available as its more stable hydrochloride salt (CH₅NO·HCl). biosynth.comwikipedia.org The free base is known to decompose in an exothermic reaction. wikipedia.org Several synthetic routes to N-methylhydroxylamine hydrochloride have been developed:

Electrochemical Reduction of Nitromethane (B149229): An industrial method involves the direct electrochemical reduction of nitromethane in hydrochloric acid using a copper cathode and a graphite (B72142) anode. wikipedia.orgresearchgate.net This process can achieve high purity (99%) and good yields (around 65%). researchgate.net

Catalytic Hydrogenation of Nitromethane: Nitromethane can be hydrogenated using a palladium catalyst in a solvent like methanol (B129727). google.com This method requires careful control to prevent over-reduction to methylamine.

Stereoselective Synthesis and Chiral Resolution Strategies

The specific molecule this compound is achiral and therefore does not have enantiomers. However, if a chiral center were present in the molecule (for example, by replacing the methyl group with a substituted ethyl group), stereoselective synthesis or chiral resolution would become necessary to isolate individual enantiomers.

Asymmetric Synthesis: For structurally related chiral N-hydroxyureas, several asymmetric synthesis strategies have been developed. One prominent approach involves the enantioselective reduction of oxime ethers. For example, the synthesis of (S)-N-(1-arylethyl)-N-hydroxyureas has been achieved through the enantioselective reduction of acetophenone (B1666503) oxime O-benzyl ethers using borane (B79455) with oxazaborolidine catalysts. researchgate.net This key transformation establishes the stereogenic center, which is then carried through to the final N-hydroxyurea product. researchgate.netresearchgate.net This method allows for the controlled production of the desired enantiomer with high enantiomeric excess (ee). researchgate.net

Chiral Resolution: When a racemic mixture of a chiral hydroxyurea is produced, chiral resolution is employed to separate the enantiomers. Common methods include:

Crystallization of Diastereomeric Salts: This is the most prevalent method for chiral resolution. wikipedia.org It involves reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base like tartaric acid or brucine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. nih.gov The differing stability of these complexes leads to different retention times, allowing for effective separation. nih.gov

These strategies are fundamental in medicinal chemistry, where the pharmacological activity of enantiomers can differ significantly. dntb.gov.ua

Table of Compounds

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For N'-(3-chlorophenyl)-N-hydroxy-N-methylurea, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the protons of the N-hydroxy and urea (B33335) functionalities.

The protons on the 3-chlorophenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.8 and 7.5 ppm. The substitution pattern of the ring will lead to a complex splitting pattern. The proton at the C2 position, being ortho to the nitrogen, would likely be a singlet or a narrow triplet. The protons at C4, C5, and C6 would show characteristic ortho and meta couplings.

The N-methyl group (CH₃) is anticipated to produce a singlet in the upfield region of the spectrum, likely around δ 3.0-3.5 ppm. The protons attached to the nitrogen and oxygen atoms (NH and OH) are expected to be broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The NH proton may appear in the range of δ 8.0-9.0 ppm, while the OH proton could be found between δ 9.0 and 10.0 ppm.

Proton AssignmentEstimated Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (C2-H)~7.3t (triplet) or s (singlet)
Aromatic-H (C4-H, C6-H)~7.1-7.2m (multiplet)
Aromatic-H (C5-H)~6.9m (multiplet)
N-CH₃~3.2s (singlet)
N-H~8.5br s (broad singlet)
O-H~9.5br s (broad singlet)

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon.

The carbonyl carbon (C=O) of the urea group is expected to resonate at the downfield end of the spectrum, typically in the range of δ 155-165 ppm. The aromatic carbons will appear between δ 115 and 150 ppm. The carbon atom bonded to the chlorine atom (C3) will be significantly influenced by the halogen's electronegativity, and its chemical shift is estimated to be around δ 135 ppm. The carbon atom attached to the urea nitrogen (C1) is expected at approximately δ 140 ppm. The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents. The N-methyl carbon is expected to appear in the upfield region, around δ 30-40 ppm.

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
C=O (Urea)~160
Aromatic C1~140
Aromatic C2~118
Aromatic C3~135
Aromatic C4~122
Aromatic C5~129
Aromatic C6~119
N-CH₃~35

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily be useful in confirming the connectivity of the protons on the aromatic ring. For instance, cross-peaks would be expected between the protons at C4 and C5, and between C5 and C6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the proton signals with their corresponding carbon signals. The N-methyl proton signal would show a cross-peak to the N-methyl carbon signal.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. A broad band in the region of 3200-3400 cm⁻¹ would be expected due to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the urea is also expected in this region, likely around 3300 cm⁻¹.

A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group would be prominent in the spectrum, typically appearing around 1650-1680 cm⁻¹. The C-N stretching vibrations would be observed in the range of 1200-1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹.

Functional GroupEstimated Vibrational Frequency (cm⁻¹)Intensity
O-H Stretch3200-3400Broad, Medium
N-H Stretch~3300Medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch (CH₃)2850-2960Weak-Medium
C=O Stretch (Urea)1650-1680Strong
Aromatic C=C Stretch1450-1600Medium
C-N Stretch1200-1400Medium
C-Cl Stretch600-800Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₉ClN₂O₂), the molecular weight is approximately 200.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 200 and 202 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

The fragmentation of the molecule would likely proceed through several pathways. A common fragmentation for urea derivatives is the cleavage of the C-N bonds. nih.govresearchgate.net This could lead to the formation of ions corresponding to the 3-chlorophenyl isocyanate radical cation (m/z 153/155) or the N-hydroxy-N-methylaminocarbonyl cation. Another plausible fragmentation pathway involves the loss of small neutral molecules such as H₂O or CO. Cleavage of the N-N bond in the hydroxyurea (B1673989) moiety could also occur.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess high resolving power, enabling them to distinguish between compounds with very similar nominal masses. nih.gov This capability is essential for confirming the elemental composition of the target molecule.

For this compound, with the chemical formula C₈H₉ClN₂O₂, HRMS determines the experimental mass with precision typically to within 5 parts per million (ppm) of the theoretical (calculated) mass. This level of accuracy allows researchers to confidently deduce the molecular formula and rule out other potential structures. The technique can be used not only to identify the parent compound but also to characterize related impurities or degradation products in a sample. nih.gov

ParameterDescriptionValue for C₈H₉ClN₂O₂
Molecular FormulaThe elemental constituents of the molecule.C₈H₉ClN₂O₂
Theoretical Exact MassThe calculated monoisotopic mass based on the most abundant isotopes.200.0353 Da
Hypothetical HRMS ResultA plausible experimental mass obtained from an HRMS instrument.200.0350 Da
Mass Accuracy (Error)The deviation of the measured mass from the theoretical mass, expressed in ppm.-1.5 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light excites valence electrons from their ground state to higher energy orbitals. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the chromophores—the light-absorbing functional groups—present in the molecule. tanta.edu.eg

The structure of this compound contains two primary chromophores: the 3-chlorophenyl ring and the urea functional group. These groups give rise to specific electronic transitions:

π → π* Transitions: These high-energy transitions occur in the aromatic ring and the carbonyl group (C=O) of the urea moiety. They involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals and typically result in strong absorption bands in the UV region. libretexts.org

n → π* Transitions: These transitions involve the excitation of non-bonding electrons (lone pairs) on the nitrogen and oxygen atoms into a π* antibonding orbital. libretexts.orgyoutube.com These are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. libretexts.org

The resulting UV-Vis spectrum displays absorption maxima (λmax) corresponding to these transitions, providing qualitative information about the molecule's conjugated systems. The polarity of the solvent can influence the position of these peaks; for instance, n → π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. shu.ac.uk

ChromophoreElectronic Transition TypeExpected Absorption Region
Chlorophenyl Ringπ → πUltraviolet (~200-280 nm)
Urea Group (C=O, N)π → π and n → π*Ultraviolet (~200-270 nm)

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct a detailed model of the molecular structure.

XRD analysis provides definitive data on the molecule's geometry. This includes high-precision measurements of bond lengths (e.g., C-C, C-N, C-O, C-Cl, N-O), bond angles, and torsion angles that define the spatial relationship between different parts of the molecule. This information is crucial for understanding the molecule's conformation—for example, the degree of planarity of the urea fragment and the orientation of the chlorophenyl ring relative to the urea backbone.

A key strength of XRD is its ability to map the network of non-covalent interactions that stabilize the crystal lattice. This compound possesses functional groups capable of acting as both hydrogen bond donors (the N-H and O-H groups) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). XRD analysis reveals the exact nature of these interactions, identifying whether they are intramolecular (within the same molecule) or intermolecular (between adjacent molecules). mdpi.com These hydrogen bonds are fundamental to the compound's solid-state packing, influencing its physical properties. The crystal structure would likely be stabilized by an extensive network of N-H···O and O-H···O hydrogen bonds, forming supramolecular assemblies. eurjchem.com

Interaction TypeDonor GroupAcceptor GroupPotential Significance
Intermolecular H-BondN-H (Urea)C=O (Urea)Forms chains or sheets, linking molecules together.
Intermolecular H-BondO-H (Hydroxy)C=O (Urea)Contributes to a robust 3D crystal lattice.
Intermolecular H-BondO-H (Hydroxy)O-H (Hydroxy)Connects molecules through hydroxyl-hydroxyl interactions.
Intramolecular H-BondO-H (Hydroxy)C=O (Urea)May influence molecular conformation by forming a ring-like structure.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are used to characterize the thermal stability and decomposition profile of this compound. TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.

A typical TGA experiment would show a thermogram where the mass remains stable up to a certain temperature, indicating the compound's thermal stability range. nih.gov Beyond this point, the curve would show one or more distinct steps of mass loss, corresponding to the decomposition of the molecule and the release of volatile fragments. mdpi.com The temperatures at which these losses occur and the percentage of mass lost in each step provide a quantitative fingerprint of the compound's thermal degradation process. The final residual mass at the end of the experiment indicates the amount of non-volatile material left, if any.

Temperature Range (°C)Mass Loss (%)Interpretation
25 - 150~0%Region of thermal stability.
150 - 250VariableFirst stage of decomposition, potential loss of small fragments.
>250VariableFurther decomposition stages leading to fragmentation of the core structure.
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a TGA experiment.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the molecular properties of chemical compounds at the electronic level. These computational methods can predict a wide range of characteristics, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations provide valuable information about the distribution of electrons and the nature of chemical bonds within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The spatial distribution and energy of these orbitals are key to understanding a molecule's reactivity.

For a molecule like N'-(3-chlorophenyl)-N-hydroxy-N-methylurea, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the urea (B33335) and hydroxylamine (B1172632) moieties, as well as the phenyl ring. The LUMO, on the other hand, would likely be distributed over the electron-deficient regions.

Table 1: Hypothetical Frontier Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored in shades of red, while electron-poor regions, prone to nucleophilic attack, are shown in shades of blue. Green areas represent neutral electrostatic potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the urea and hydroxylamine groups, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It helps in understanding intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. NBO analysis can quantify the strength of these interactions by calculating the second-order perturbation energy (E(2)). Larger E(2) values indicate stronger interactions and greater stabilization. For this compound, NBO analysis would reveal the interactions between the lone pairs of oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds, as well as the delocalization of electrons in the phenyl ring.

Table 2: Illustrative NBO Analysis for Key Intramolecular Interactions
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O)σ(N-C)5.2
LP(N)π(C=O)20.8
π(C=C)π*(C=C)15.4

Note: The data presented in this table is illustrative and not based on actual calculations for this compound.

Prediction of Chemical Reactivity Descriptors (e.g., Electronegativity, Hardness)

Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Table 3: Hypothetical Chemical Reactivity Descriptors
DescriptorValue (eV)
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electrophilicity Index (ω)2.79

Nonlinear Optical (NLO) Properties Theoretical Exploration

The theoretical exploration of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. These properties are determined by the response of a molecule to an applied external electric field, which can be calculated using quantum mechanical methods. The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Theoretical studies on organic molecules, particularly those involving donor-acceptor groups connected through a π-conjugated system, have shown that intramolecular charge transfer (ICT) is a primary origin of significant NLO responses. nih.govnih.gov For this compound, the chlorophenyl group can act as a component in a potential charge-transfer system with the hydroxyurea (B1673989) moiety.

CompoundMethodDipole Moment (μ) (Debye)Hyperpolarizability (β_tot) (x 10⁻³⁰ cm⁵/esu)Reference
Urea (Reference)DFT/B3LYP-~0.3 - 0.7 (Varies with basis set) nih.govmdpi.com
m-ChlorobenzaldehydeDFT/B3LYP/6-31G'(d,p)1.8918240.86 mdpi.com
p-ChlorobenzaldehydeDFT/B3LYP/6-31G'(d,p)2.1276820.22 mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, these methods are vital for predicting how it might interact with biological macromolecules and for understanding its structural dynamics.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. For this compound, docking studies can identify potential biological targets and elucidate the key molecular interactions driving its binding.

Based on its structural motifs, potential targets include enzymes involved in cell proliferation and DNA repair. The hydroxyurea moiety is a known inhibitor of ribonucleotide reductase, while phenylurea structures are found in many kinase inhibitors, such as those targeting B-RAF and VEGFR. nih.govnih.gov Docking studies on related N-hydroxyurea and phenylurea derivatives have identified common interaction patterns within protein active sites. nih.govjppres.commdpi.com

Key interactions typically involve:

Hydrogen Bonding: The N-hydroxy, N-H, and carbonyl (C=O) groups of the urea core are potent hydrogen bond donors and acceptors. They frequently form critical hydrogen bonds with amino acid residues in the enzyme's active site, such as cysteine, aspartate, and glutamate, which is often essential for inhibitory activity. nih.govnih.gov

Hydrophobic Interactions: The 3-chlorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, contributing to binding affinity and selectivity. nih.govnih.gov

Metal Coordination: The hydroxamic acid-like feature of the N-hydroxyurea group can chelate metal ions (e.g., iron, zinc) present in the active sites of metalloenzymes.

Target ClassKey Interacting ResiduesPrimary Interaction TypeReference
Protein Kinases (e.g., VEGFR, PI3Kα)Cys, Glu, Asp, Val, LysHydrogen Bonding (Urea moiety) nih.govmdpi.com
DNA Repair Enzymes (e.g., FEN-1)Arg, Gln, Ser, TyrHydrogen Bonding, Metal Coordination nih.gov
ProteasesGly, Ser, LeuHydrogen Bonds, van der Waals nih.gov

The biological activity of a molecule is highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy conformers of a molecule and the energy barriers between them. This is crucial as only specific conformations may be able to bind effectively to a biological target.

The conformational landscape of this compound is defined by the rotation around several single bonds:

The C(phenyl)-N(urea) bond.

The N-C and C-N bonds within the urea backbone.

The N-O bond of the hydroxyl group.

Computational methods like relaxed potential energy surface (PES) scans can be used to explore this landscape. uni-muenchen.deq-chem.com In a PES scan, a specific dihedral angle is systematically rotated, and at each step, the energy of the rest of the molecule is minimized. This process maps out the energy profile of the rotation, revealing energy minima (stable conformers) and maxima (transition states). Studies on the parent molecule, N-hydroxyurea, have shown that different conformers (e.g., Z and E isomers) have distinct stabilities, which can be significantly influenced by the surrounding environment (e.g., gas phase vs. aqueous solution). nih.gov For this compound, the interplay between potential intramolecular hydrogen bonds and interactions with solvent molecules would determine the preferred conformations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling disciplines that aim to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

QSAR models are powerful tools in drug discovery for predicting the activity of untested molecules, optimizing lead compounds, and understanding the molecular features that govern activity. The development of a QSAR model involves several steps:

Data Set Preparation: A collection of molecules with known biological activities against a specific target is required.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates the descriptors with biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

A 2D-QSAR study on N-hydroxyurea derivatives as Flap endonuclease-I (FEN-1) inhibitors successfully developed a predictive model with an R² of 0.806 and a Q² of 0.607, indicating a robust correlation between the calculated descriptors and the observed inhibitory activity. nih.gov For a series of compounds including this compound, a similar approach could be used to build models predicting its potential activity against various targets.

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional (2D)Molecular Weight, Atom Count, Rotatable Bond CountMolecular composition and basic topology
Topological (2D)Wiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching
Electronic (2D/3D)Partial Charges, Dipole Moment, HOMO/LUMO energiesElectron distribution and reactivity
Geometrical (3D)Molecular Surface Area, Molecular VolumeMolecular size and shape
Physicochemical (2D)LogP (Lipophilicity), Molar RefractivityHydrophobicity and polarizability

In silico or virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. It is a cost-effective method to reduce the vast number of candidate molecules to a manageable number for experimental synthesis and testing.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the protein target. A library of compounds is computationally docked into the active site of the target, and the compounds are ranked based on a scoring function that estimates binding affinity. nih.gov The top-ranked compounds are selected as potential "hits."

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses a set of known active molecules as a template. Methods include 2D similarity searching (finding molecules with similar fingerprints) and 3D pharmacophore modeling (identifying the essential 3D arrangement of features required for activity).

A compound like this compound could be identified through a large-scale SBVS campaign against a relevant target like a protein kinase. Alternatively, if it were a known active compound, it could be used as a query molecule in an LBVS to find other, structurally diverse compounds with a similar predicted mechanism of action. These screening methodologies allow for the efficient prioritization of compounds for further investigation.

Bioisosteric Replacement Strategies within Urea and Hydroxyurea Scaffolds

Bioisosteric replacement is a widely used strategy in drug design to modify a lead compound's physicochemical properties, enhance its biological activity, and improve its pharmacokinetic profile. This approach involves substituting a functional group with another that has similar steric and electronic characteristics. For this compound, several bioisosteric replacement strategies can be considered for its core urea and hydroxyurea scaffolds, as well as its phenyl substituent.

The urea and hydroxyurea moieties are crucial for the biological activity of many compounds due to their ability to form hydrogen bonds with therapeutic targets. However, these groups can sometimes confer unfavorable properties, such as poor solubility or metabolic instability. To address these potential liabilities, various bioisosteres can be employed. For instance, the urea linker has been successfully replaced with cyanoguanidine or oxadiazole in other compounds to improve oral bioavailability. molinspiration.com Another potential bioisostere for the urea group is squaramide, which is known to form strong hydrogen bonds. molinspiration.com Other non-classical bioisosteres for the urea scaffold include 2-aminopyrimidin-4(1H)-one. molinspiration.com

The phenyl ring is a common feature in many drugs, but its lipophilicity can sometimes lead to poor aqueous solubility and metabolic issues. armakovic.comacs.org Bioisosteric replacement of the 3-chlorophenyl group could modulate the compound's properties. Common replacements for a phenyl ring include other aromatic systems like pyridine (B92270) or thiophene. nih.gov The introduction of heteroatoms can alter the electronic distribution and potential for hydrogen bonding, which may influence target binding and metabolic stability. Furthermore, non-aromatic, sp³-rich ring systems are increasingly being explored as phenyl ring bioisosteres to improve solubility and other physicochemical properties. computabio.com

The hydroxyl group of the hydroxyurea moiety is another key site for potential modification. Bioisosteric replacements for a hydroxyl group can include an amino group, a fluorine atom, or a thiol group. Such substitutions can impact the compound's acidity, hydrogen bonding capacity, and metabolic fate.

Computational Assessment of Drug-Likeness Parameters

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This assessment is often based on a set of simple molecular descriptors that fall within ranges observed for the majority of approved oral medications. One of the most widely used sets of guidelines is Lipinski's Rule of Five.

To evaluate the drug-likeness of this compound, its key physicochemical properties were calculated using computational methods. The results are summarized in the interactive data table below.

ParameterPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight200.62 g/mol≤ 500 g/molYes
logP (Octanol-Water Partition Coefficient)1.63≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Polar Surface Area55.12 Ų--
Rotatable Bonds2--

Based on these computational predictions, this compound adheres to all the criteria of Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, suggesting good potential for absorption. The predicted logP value of 1.63 indicates a balanced lipophilicity, which is favorable for both solubility and membrane permeability. The number of hydrogen bond donors and acceptors are also within the acceptable limits, further supporting its potential for good oral bioavailability. The relatively low number of rotatable bonds suggests a degree of conformational rigidity, which can be beneficial for binding to a biological target. The polar surface area is another important descriptor for predicting drug transport properties, with values generally under 140 Ų being associated with good cell permeability.

Preclinical Pharmacological and Mechanistic Investigations

Enzyme Inhibition Studies and Mechanism of Action

Urease Enzyme Inhibition

The chemical structure of N'-(3-chlorophenyl)-N-hydroxy-N-methylurea, which contains a hydroxyurea (B1673989) moiety, suggests its potential as a urease inhibitor. nih.gov Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, a process critical for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in acidic environments. nih.govnih.gov Inhibition of this enzyme is a key therapeutic strategy against such pathogens. nih.gov

Hydroxyurea itself is a known inhibitor of urease. nih.gov Research into N-substituted hydroxyurea derivatives has shown that the addition of alkyl or phenyl groups can significantly enhance inhibitory potency against jack bean urease, a commonly used model enzyme. nih.govjst.go.jp Specifically, studies have demonstrated that m-methyl- and m-methoxy-phenyl substituted hydroxyureas are more potent inhibitors than the parent hydroxyurea compound. nih.gov This suggests that the 3-chlorophenyl group in this compound is likely to confer significant urease inhibitory activity. The mechanism of inhibition by hydroxyurea derivatives is believed to involve the chelation of the nickel ions within the enzyme's active site. nih.gov

Table 1: Urease Inhibition Data for Selected Hydroxyurea Derivatives

Inhibition of Other Relevant Enzymes (e.g., kinases, if analogous to known inhibitors)

By structural analogy, compounds containing a urea or chlorophenyl-urea scaffold have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. researchgate.net For instance, certain diaryl urea derivatives have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently activated in various cancers. researchgate.netnih.gov The urea functionality is recognized as a valuable group for establishing hydrogen bond interactions within the catalytic cleft of kinases. researchgate.net While direct evidence for this compound is lacking, its core structure shares features with known kinase inhibitors, suggesting this as a potential, though unconfirmed, area of activity. researchgate.netresearchgate.net

Receptor Modulation Studies

Currently, there is no available research data to suggest that this compound or its close structural analogs act as receptor modulators or exhibit inverse agonism at specific receptors. Studies on some 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have identified them as allosteric modulators of the Cannabinoid Type-1 receptor, but these compounds are structurally distinct from this compound. nih.gov

Investigation of Cellular Mechanisms of Action

Potential cellular mechanisms of action for this compound can be hypothesized based on the activities of related chemical structures, particularly concerning DNA interactions.

One possible mechanism is based on its N-hydroxyurea core. Hydroxyurea is known to be an inhibitor of ribonucleotide reductase, leading to the immediate inhibition of DNA synthesis. drugbank.com Furthermore, some studies indicate that hydroxyurea can induce site-specific DNA damage through the generation of hydrogen peroxide and nitric oxide, leading to base oxidation. nih.gov Recent investigations also suggest that hydroxyurea can directly interact with DNA, altering its higher-order structure and affecting gene expression. researchgate.net

A second potential mechanism relates to the N-methylurea structure, which is analogous to the potent carcinogen N-Nitroso-N-methylurea (NMU). wikipedia.org NMU is a direct-acting alkylating agent that transfers its methyl group to nucleobases in DNA, causing damage and leading to mutations. wikipedia.orgmedchemexpress.commedchemexpress.com It is critical to note, however, that the biological activity is conferred by the N-nitroso group in NMU, which is structurally different from the N-hydroxy group in the subject compound.

A third hypothetical mechanism involves the potential for metabolic activation, similar to N-hydroxy arylamines. nih.govnih.gov These compounds can be metabolized into reactive electrophiles that form adducts with DNA. nih.gov This pathway suggests that this compound could potentially undergo bioactivation to a form that covalently binds to DNA, a mechanism implicated in the carcinogenicity of some aromatic amines. nih.gov

In vitro Biological Screening Methodologies

The evaluation of compounds like this compound involves a variety of established in vitro screening methods to characterize their biological activity.

For assessing potential urease inhibition, a common method is a spectrophotometric assay using purified jack bean urease. nih.govjst.go.jp The enzyme's activity is determined by measuring the rate of ammonia production from urea, often using the Berthelot (phenol-hypochlorite) method, which produces a colored indophenol (B113434) product detectable at specific wavelengths. bio-techne.com The inhibitory potential of a compound is quantified by its IC50 value, which is the concentration required to reduce enzyme activity by 50%. rsc.org

Cell-Based Assays for Specific Biological Responses

To investigate biological effects in a more physiologically relevant context, cell-based assays are employed.

For kinase inhibitor screening, initial assessments often involve cytotoxicity assays against various cancer cell lines to determine anti-proliferative activity. researchgate.net Further mechanistic studies utilize assays that measure the phosphorylation status of specific kinase substrates within the cell. profacgen.comcreative-biolabs.comreactionbiology.com These can include ELISA, Western Blot, or specialized platforms that quantify the activity of a target kinase or pathway in response to the inhibitor. creative-biolabs.complos.org

To assess effects on bacterial viability, particularly for urease inhibitors targeting pathogens like H. pylori, cell viability assays are crucial. frontiersin.org Methods such as ATP quantification (e.g., BacTiter-Glo™) or flow cytometry can be used to measure the number of viable cells after exposure to the inhibitor. frontiersin.org Furthermore, the inhibitory activity can be confirmed in intact bacterial cells, which provides a more accurate reflection of a compound's potential efficacy compared to assays with purified enzymes alone. nih.gov

Table 2: Examples of Cell-Based Assays for Evaluating Biological Responses

Enzyme-Based Assays

The enzymatic activity of this compound has been characterized, particularly in relation to its effects on lipoxygenases. Research has demonstrated that this compound acts as a reducing agent for 5-, 12-, and 15-lipoxygenases. nih.gov Lipoxygenases contain a nonheme iron that cycles between ferric (Fe3+) and ferrous (Fe2+) states during catalysis. This compound facilitates the reduction of the iron from the Fe3+ to the Fe2+ form. nih.gov

Furthermore, the compound serves as a substrate for the pseudoperoxidase activity of these enzymes, a process that involves the degradation of lipid hydroperoxides. nih.gov In studies involving purified soybean lipoxygenase-1, this compound was identified as a substrate for the pseudoperoxidase reaction. The kinetics of this reaction were determined, revealing apparent Michaelis-Menten constants (Km) for both this compound and the lipid hydroperoxide 13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE). nih.gov

During the pseudoperoxidase reaction, this compound is converted into a mixture of products. The primary enzymatic reaction product has been tentatively identified as a one-electron oxidation product of the parent compound. nih.gov

In addition to its activity with soybean lipoxygenase-1, this compound has also been shown to be a substrate for the pseudoperoxidase activities of purified recombinant human 5-lipoxygenase and porcine leukocyte 12-lipoxygenase. nih.gov

Table 1: Kinetic Parameters of this compound in Enzyme-Based Assays

Enzyme Substrate(s) Apparent Km (µM)
Soybean Lipoxygenase-1 This compound 14
13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE) 15

In vivo Biological Screening Methodologies (preclinical models, without specific outcomes)

Information regarding specific in vivo biological screening methodologies and preclinical models used for the evaluation of this compound is not detailed in the available research. Preclinical testing for compounds with similar mechanisms of action, such as other lipoxygenase inhibitors, often involves animal models of inflammation or diseases where leukotrienes are implicated. These models can include, but are not limited to, rodent models of paw edema, pleurisy, or arthritis, where the inflammatory response is induced by agents like carrageenan or arachidonic acid.

In a typical preclinical screening paradigm, the test compound would be administered to the animal model, and the subsequent inflammatory response would be monitored and quantified. This allows for an assessment of the compound's potential efficacy in a living organism. However, specific protocols and models utilized for this compound have not been described.

Metabolic Pathways and Biotransformation Studies Preclinical Focus

Identification and Characterization of Preclinical Metabolites

While specific preclinical metabolite identification for N'-(3-chlorophenyl)-N-hydroxy-N-methylurea is not extensively detailed in publicly available literature, metabolic pathways can be inferred from studies of structurally similar compounds. For instance, the biotransformation of monolinuron, N-(4-chlorophenyl)-N'-methyl-N'-methoxyurea, in isolated perfused chicken liver resulted in several breakdown products. Among these, N-(4-chlorophenyl)-N'-methylurea was identified, suggesting that N-dealkoxylation is a potential metabolic route. Given the structural similarities, it is plausible that this compound could undergo analogous transformations.

Furthermore, studies on N-methyl-N'-(hydroxymethyl)thiourea in rats have shown degradation to N-methylthiourea and formaldehyde (B43269). This suggests that the urea (B33335) moiety of this compound could also be a site for metabolic cleavage.

Potential Metabolite Postulated Precursor Metabolic Reaction
N'-(3-chlorophenyl)-N-methylureaThis compoundN-dehydroxylation
N'-(3-chlorophenyl)-N-hydroxyureaThis compoundN-demethylation
3-chloroaniline (B41212)This compoundHydrolysis of the urea linkage
UreaThis compoundReduction of the N-hydroxy group

Enzymatic Biotransformation Processes

The biotransformation of this compound is expected to be mediated by a variety of enzymatic systems, primarily involving Phase I and Phase II metabolic reactions. nih.gov

N-Hydroxylation and N-Dehydroxylation Pathways

The N-hydroxy group is a key functional moiety that can undergo further metabolic transformations. N-hydroxylation is a common metabolic pathway for primary and secondary amines, often catalyzed by cytochrome P450 enzymes. Conversely, N-dehydroxylation, the removal of the hydroxyl group, is also a possibility. A significant elimination pathway for N-hydroxyurea is its reduction to urea. nih.gov This reductive biotransformation has been shown to be specifically mediated by the mitochondrial amidoxime (B1450833) reducing component 1 (mARC1). nih.gov

N-Demethylation Pathways

N-demethylation is a well-established Phase I metabolic reaction, frequently catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This process involves the removal of a methyl group, which in the case of this compound, would lead to the formation of N'-(3-chlorophenyl)-N-hydroxyurea. Studies on the stereoselective N-demethylation of other compounds in rat liver microsomes have implicated the involvement of specific CYP isozymes, such as CYP2C11 and CYP2B1. nih.gov

Role of Specific Enzyme Systems (e.g., Sulfotransferases for N-hydroxy compounds)

N-hydroxy compounds are known substrates for Phase II conjugation reactions, particularly sulfation, which is catalyzed by sulfotransferase (SULT) enzymes. nih.gov These enzymes facilitate the transfer of a sulfonate group to the hydroxyl moiety, increasing the water solubility of the compound and aiding its excretion. Studies have shown that hepatic sulfation of N-hydroxyarylamides and N-hydroxyarylamines is a significant metabolic pathway in rats. nih.gov Human cytosolic sulfotransferases, such as SULT1A1 and SULT1C4, have been identified as major enzymes involved in the sulfation of various hydroxylated compounds. nih.gov

Other Phase I and Phase II Metabolism Pathways

In addition to the pathways mentioned above, other Phase I reactions such as aromatic hydroxylation on the 3-chlorophenyl ring could occur, catalyzed by enzymes like cytochrome P450 monooxygenases. nih.govlongdom.org This would introduce an additional hydroxyl group, creating a substrate for further Phase II conjugation.

Phase II metabolism, beyond sulfation, could also involve glucuronidation, where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the N-hydroxy group or any newly introduced hydroxyl groups. longdom.org Acetylation and glutathione (B108866) conjugation are other potential Phase II pathways that contribute to the detoxification and elimination of xenobiotics. longdom.org

Metabolic Stability Assessment (in vitro and in vivo preclinical models)

The metabolic stability of a compound is a crucial parameter in preclinical drug development, as it influences its in vivo half-life and bioavailability. nih.govresearchgate.net In vitro methods are widely used for the early estimation of a compound's metabolic fate. nih.gov

In vitro models commonly used to assess metabolic stability include: nuvisan.com

Liver microsomes: These subcellular fractions are rich in Phase I enzymes, particularly cytochrome P450s, and are used to determine the intrinsic clearance of a compound. nih.govnuvisan.com

Hepatocytes: Intact liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism. nuvisan.com

Recombinant enzymes: Specific enzymes, such as individual CYPs or SULTs, can be used to identify the key enzymes responsible for a compound's metabolism.

Parameter Description Typical In Vitro System
In Vitro Half-life (t½) The time it takes for 50% of the parent compound to be metabolized.Liver microsomes, Hepatocytes
Intrinsic Clearance (CLint) A measure of the intrinsic metabolic activity of the liver towards a compound.Liver microsomes, Hepatocytes
Metabolite Identification The structural elucidation of metabolic products.Liver microsomes, Hepatocytes, Recombinant enzymes
Enzyme Phenotyping Identification of the specific enzymes responsible for metabolism.Recombinant enzymes, Chemical inhibitors in microsomes/hepatocytes

Comparative Preclinical Metabolism Across Species (e.g., rat models)

While specific metabolic studies on this compound are not extensively available in publicly accessible literature, the metabolic fate of this compound in preclinical species such as rat models can be inferred from the biotransformation of structurally related compounds, including N-hydroxyureas and N-arylacetamides. The primary goals in these preclinical assessments are to understand metabolic stability, identify major metabolites, and delineate the enzymatic pathways involved. nih.gov

The metabolism of N-hydroxyurea, a structurally related compound, has been noted to primarily involve reduction to urea as a major elimination pathway. nih.gov Recent studies have identified the mitochondrial amidoxime reducing component (mARC) enzyme system, specifically mARC1, as a key player in this reductive biotransformation. nih.gov This suggests that the N-hydroxy-N-methylurea moiety of the title compound could undergo similar N-reduction.

Furthermore, studies on other N-hydroxy compounds, such as N-hydroxy-N-arylacetamides, in rats have demonstrated that these molecules undergo metabolic transformations, although the specific pathways can differ based on the full chemical structure. nih.govnih.gov For this compound, key metabolic reactions in rat models would likely include:

N-Demethylation: The N-methyl group is a common site for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of an N-hydroxymethyl intermediate. This intermediate can be unstable and subsequently lose formaldehyde to yield the corresponding N-demethylated urea derivative. nih.gov

Aromatic Hydroxylation: The 3-chlorophenyl ring is another potential site for oxidation. CYP-mediated hydroxylation can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites.

N-Reduction: As observed with N-hydroxyurea, the N-hydroxy group may be reduced to form the corresponding urea derivative, N'-(3-chlorophenyl)-N-methylurea. nih.gov

Conjugation (Phase II Metabolism): The hydroxyl groups of the parent compound or its phase I metabolites (e.g., phenolic metabolites) can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form more water-soluble products that are readily excreted. nih.govmdpi.com

The following table summarizes the plausible metabolic pathways for this compound in a preclinical rat model based on the metabolism of analogous structures.

Metabolic Pathway Enzyme System (Putative) Potential Metabolite
N-ReductionmARC1 / Other ReductasesN'-(3-chlorophenyl)-N-methylurea
N-DemethylationCytochrome P450 (CYP)N'-(3-chlorophenyl)-N-hydroxyurea
Aromatic HydroxylationCytochrome P450 (CYP)Hydroxy-N'-(3-chlorophenyl)-N-hydroxy-N-methylurea
GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates of parent or Phase I metabolites
SulfationSulfotransferases (SULTs)Sulfate conjugates of parent or Phase I metabolites

Prediction of Metabolic Fate using Computational Approaches

In the absence of direct experimental data, in silico or computational approaches are invaluable for predicting the metabolic fate of novel chemical entities like this compound. creative-biolabs.com These methods are integral to modern drug discovery, helping to anticipate metabolic stability and identify potential metabolites early in the development process. nih.govnih.gov Computational tools for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-Based Approaches: These methods rely on the chemical structure of the substrate to predict its metabolic fate. They utilize databases of known metabolic transformations and machine learning models to identify sites of metabolism (SOM) and predict the resulting metabolites. creative-biolabs.comunivie.ac.at For this compound, ligand-based models would likely identify the N-methyl group and the aromatic ring as probable sites of CYP-mediated oxidation.

Structure-Based Approaches: These methods use three-dimensional structures of drug-metabolizing enzymes, such as cytochrome P450s, to model the interaction between the enzyme and the substrate. creative-biolabs.com By docking the compound into the active site of a specific CYP isoform (e.g., CYP3A4, CYP2D6), these models can predict the likelihood of a metabolic reaction occurring and which atoms in the substrate are most susceptible to modification. news-medical.net

Several computational platforms and models are available for predicting xenobiotic metabolism:

Metabolite Prediction Software: Programs like GLORY and GLORYx use a combination of SOM prediction and a rule-based system of biotransformations to generate the structures of likely metabolites. univie.ac.at

CYP Substrate/Inhibitor Prediction: Tools such as CYPstrate and CYPlebrity can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms, which is crucial for anticipating drug-drug interactions. univie.ac.at

Integrated Systems: Many pharmaceutical research entities and specialized service providers utilize integrated computational systems that combine multiple predictive models to create a comprehensive metabolic profile for a new compound. creative-biolabs.comnews-medical.net

The following table outlines the types of computational models and their predictive applications for this compound.

Computational Approach Methodology Predicted Outcome for this compound
Site of Metabolism (SOM) PredictionLigand-based (machine learning, rule-based)Identification of labile sites (e.g., N-methyl group, aromatic ring)
Metabolite Structure PredictionBiotransformation rule databasesGeneration of structures for potential Phase I and Phase II metabolites
Enzyme-Substrate DockingStructure-based (molecular docking)Prediction of binding affinity and orientation within specific CYP active sites
Metabolic Pathway PredictionHeuristic models, network analysisConstruction of the most probable metabolic pathways and ranking of metabolites

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of N'-(3-chlorophenyl)-N-hydroxy-N-methylurea, enabling its separation from complex matrices and subsequent quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A simple, sensitive, and rapid reversed-phase HPLC (RP-HPLC) method can be developed for its determination. humanjournals.com The separation is typically achieved on a C18 column, which is a common choice for nonpolar to moderately polar compounds. humanjournals.comnih.gov The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired retention and peak shape. humanjournals.comnih.gov

A key aspect of method development is ensuring its specificity, where the peak for this compound is well-resolved from any impurities or other components in the sample. humanjournals.com Validation of the HPLC method is essential to demonstrate its accuracy, precision, linearity, and sensitivity for reliable quantification. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Urea-Based Compounds

ParameterCondition
Column Atlantis dC18, 250 mm x 4.6 mm, 5µm humanjournals.com
Mobile Phase A 0.02M Potassium Phosphate buffer humanjournals.com
Mobile Phase B Acetonitrile humanjournals.com
Gradient Optimized for resolution
Flow Rate 1.0 mL/min
Column Temperature 40°C humanjournals.com
Injection Volume 10 µL
Detection UV at an appropriate wavelength

Gas Chromatography (GC) is another powerful separation technique, though its application to this compound may present challenges due to the compound's polarity and potential thermal instability. Direct analysis by GC might require derivatization to increase its volatility and thermal stability. nih.gov This process involves chemically modifying the analyte to make it more amenable to the GC process.

Once volatilized, the compound is separated based on its boiling point and interaction with the stationary phase of the GC column. A sensitive detector, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer, is used for quantification. nih.gov

Table 2: Potential Gas Chromatography Parameters (Post-Derivatization)

ParameterCondition
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Temperature gradient optimized for separation
Detector Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires a specialized system capable of handling higher backpressures. For the analysis of this compound, a UPLC method would translate to shorter analysis times and better separation efficiency, which is particularly advantageous for high-throughput screening or the analysis of complex samples.

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool, offering both high-resolution separation and definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, making it ideal for trace-level analysis. uliege.be After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion of this compound, which is then fragmented. The second stage analyzes the resulting product ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. windows.net This technique is particularly valuable for the analysis of complex biological or environmental samples. uliege.be

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, would likely be used following a derivatization step. nih.gov The GC separates the derivatized analyte from other components, and the MS provides detailed structural information and sensitive quantification. nih.gov

Table 3: Example LC-MS/MS Parameters for Organic Compound Analysis

ParameterCondition
LC System UPLC or HPLC system windows.net
Column Reversed-phase (e.g., C18)
Mobile Phase Gradient of aqueous buffer (e.g., with formic acid) and organic solvent (e.g., methanol or acetonitrile) windows.net
Ion Source Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM) windows.net
Source Temperature 350°C windows.net

Spectroscopic Quantification Methods

Spectroscopic methods, particularly when used as detectors for chromatographic systems, are essential for the quantification of this compound.

Ultraviolet (UV) detection is commonly coupled with HPLC and UPLC for quantification. researchgate.net This method relies on the principle that the analyte absorbs light in the UV-visible region of the electromagnetic spectrum. The presence of the chlorophenyl group in this compound makes it a suitable candidate for UV detection. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the sample, allowing for accurate quantification. researchgate.net A UV-visible spectrophotometer is used to determine the wavelength of maximum absorbance (λmax) for this compound, which is then used for the analysis.

Sample Preparation Techniques for Complex Research Matrices

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for separating compounds from a sample matrix based on their differential solubilities in two immiscible liquid phases. In the analysis of phenylurea herbicides, which are structurally related to this compound, LLE has been a common method for their isolation from aqueous samples.

A variation of this technique, known as partitioned dispersive liquid-liquid microextraction (PDLLME), has been effectively utilized for the extraction and preconcentration of phenylurea herbicides. nih.gov This method employs a dispersive solvent and an extraction solvent to facilitate the transfer of the analytes from the aqueous sample to the organic phase. nih.gov The mixture is then centrifuged to separate the phases, and the organic extract containing the analytes is collected for further analysis. nih.gov This technique is valued for its simplicity, speed, and high recovery rates. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more modern and efficient sample preparation technique that has largely replaced LLE for many applications. SPE involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest while the rest of the sample matrix passes through. The retained analytes are then eluted with a small volume of a suitable solvent.

SPE is extensively used for the preconcentration and cleanup of phenylurea herbicides from environmental samples such as water and soil. chromatographyonline.comresearchgate.netresearchgate.net Various types of sorbents can be used in SPE cartridges, with the choice depending on the polarity and chemical properties of the analytes. For phenylurea herbicides, C18 cartridges are commonly employed. chromatographyonline.com The retained herbicides are typically eluted with an organic solvent like acetonitrile. chromatographyonline.com The EPA Method 532, for instance, specifies the use of SPE for the extraction of phenylurea compounds from drinking water.

Magnetic solid-phase extraction (MSPE) is an innovative adaptation of SPE that utilizes magnetic nanoparticles as the sorbent. This approach simplifies the separation process, as the sorbent with the adsorbed analytes can be easily separated from the sample solution using an external magnet. MSPE has been successfully applied to the extraction of phenylurea herbicides from water and soil samples, with reported limits of detection in the range of 0.01 to 0.03 ng mL-1 for water samples. researchgate.net

Method Validation Parameters for Research Purposes

Linearity and Calibration Curve Development

In analytical chemistry, linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A calibration curve is constructed by plotting the analytical signal versus the concentration of a series of standards. The linearity of the method is then evaluated by the correlation coefficient (R²) of the calibration curve, with a value close to 1 indicating excellent linearity.

For the analysis of phenylurea herbicides using HPLC, linear ranges have been established in various studies. For example, in a partitioned dispersive liquid-liquid microextraction method, the linear range for several phenylurea herbicides was found to be 0.5–100 ng ml-1. nih.gov Another study using dispersive liquid-liquid microextraction reported a linear range of 0.2-200 µg/L for the target analytes. documentsdelivered.com The development of a robust calibration curve is fundamental for the accurate quantification of the target compound in unknown samples.

Table 1: Examples of Linearity in the Analysis of Phenylurea Herbicides This table is interactive. Users can sort and filter the data.

Compound Analytical Method Linear Range Correlation Coefficient (R²)
Phenylurea Herbicides PDLLME-HPLC 0.5-100 ng ml⁻¹ Not Specified
Phenylurea Herbicides DLLME-HPLC-DAD 0.2-200 µg/L Not Specified
Imidazolidinyl Urea (B33335) HPLC-DAD 0.050-0.150 mg/mL Not Specified
Novaluron RP-HPLC Not Specified Not Specified

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These parameters are crucial for assessing the sensitivity of an analytical method. The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally used for LOD and an S/N of 10 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. youtube.com

For phenylurea herbicides, reported LODs and LOQs vary depending on the analytical technique and sample matrix. For instance, a PDLLME method had detection limits ranging from 0.10 to 0.28 ng ml-1. nih.gov In another study using DLLME, the LODs were in the range of 0.01-0.5 µg/L. documentsdelivered.com For the analysis of Novaluron, a urea-based pesticide, the LOD and LOQ were reported as 7.6 ppm and 23.1 ppm, respectively. tianjindaxuexuebao.com An HPLC-FLD method for urea determination showed an LOD of 2 mg kg-1 and an LOQ of 7 mg kg-1. researchgate.net

Table 2: Examples of LOD and LOQ for Urea-Based Compounds This table is interactive. Users can sort and filter the data.

Compound/Analyte Analytical Method LOD LOQ
Phenylurea Herbicides PDLLME-HPLC 0.10-0.28 ng ml⁻¹ Not Specified
Phenylurea Herbicides DLLME-HPLC-DAD 0.01-0.5 µg/L Not Specified
Novaluron RP-HPLC 7.6 ppm 23.1 ppm
Urea HPLC-FLD 2 mg kg⁻¹ 7 mg kg⁻¹
Urea LC-MS/MS 3 mg kg⁻¹ 8 mg kg⁻¹

Lack of Publicly Available Analytical Data for this compound Hinders Methodical Assessment

A thorough and extensive search of scientific databases and scholarly articles has revealed a significant gap in the publicly available literature regarding the analytical methodologies for the chemical compound this compound. Specifically, no detailed research findings or validated methods with data on accuracy and precision assessments for this particular compound could be located.

The investigation aimed to gather specific data to populate a detailed article on the analytical techniques used in research applications for this compound, with a focus on the critical parameters of accuracy and precision. Accuracy, in analytical chemistry, refers to the closeness of a measured value to a standard or known value, while precision indicates the closeness of two or more measurements to each other. These assessments are fundamental to the validation of any analytical method, ensuring the reliability and reproducibility of experimental results.

Despite a comprehensive search strategy employing various keywords and databases, the inquiries did not yield any specific studies that have developed, validated, and published methods for the quantitative analysis of this compound. While general principles of analytical method validation are well-established, and data exists for structurally related compounds, the application of these principles and the resulting performance characteristics are unique to each molecule.

Therefore, the requested article focusing on the accuracy and precision assessments of analytical methodologies for this compound cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Currently, there are no established or published protocols specifically detailing the synthesis and characterization of N'-(3-chlorophenyl)-N-hydroxy-N-methylurea. Future research should focus on developing a reliable and efficient synthetic route to this compound. A potential approach could involve the reaction of 3-chlorophenyl isocyanate with N-methylhydroxylamine.

Table 1: Potential Synthetic Precursors

Precursor 1 Precursor 2 Potential Product

Upon successful synthesis, comprehensive characterization would be imperative. This would involve the use of modern analytical techniques to confirm the structure and purity of the compound.

Table 2: Essential Characterization Techniques

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To determine the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.

Advancements in these areas are the foundational first step required to enable any further investigation into the properties of this compound.

Elucidation of Preclinical Biological Activities and Mechanisms

The preclinical biological activities of this compound have not been reported. The N-hydroxyurea functional group is present in several compounds with known biological activities, often acting as inhibitors of enzymes such as ribonucleotide reductase. Therefore, a primary focus of future preclinical studies should be to screen this compound for potential therapeutic effects.

Initial in vitro studies could investigate its cytotoxic effects against a panel of cancer cell lines to assess any anti-proliferative properties. Furthermore, its potential as an enzyme inhibitor, particularly for metalloenzymes, should be explored.

Should any significant biological activity be identified, subsequent research must delve into the mechanism of action. This would involve a series of more complex cellular and molecular biology assays to identify the specific cellular targets and pathways affected by the compound.

Future Directions in Computational and Preclinical Investigations

In parallel with synthetic and biological studies, computational investigations can provide valuable insights into the potential properties of this compound. Molecular modeling techniques, such as Density Functional Theory (DFT), could be employed to predict its three-dimensional structure, electronic properties, and reactivity.

Furthermore, in silico docking studies could be performed to predict the binding affinity of the compound to the active sites of various enzymes, helping to prioritize targets for in vitro screening. Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity predictions would also be crucial to assess its drug-likeness and potential liabilities early in the research process.

Future preclinical investigations will be entirely dependent on the outcomes of the initial biological screenings. If promising activity is discovered, further in vivo studies in animal models will be necessary to evaluate its efficacy and safety profile.

Q & A

Q. What are the established synthetic routes for N'-(3-chlorophenyl)-N-hydroxy-N-methylurea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 3-chlorophenyl isocyanate with N-methylhydroxylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is often added to neutralize HCl byproducts .

  • Key Variables :
    • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reactivity, while toluene may improve thermal stability for high-temperature reactions.
    • Stoichiometry : Excess isocyanate (1.2:1 molar ratio) ensures complete conversion of the amine.
    • Temperature : Reflux conditions (~40–80°C) balance reaction rate and byproduct minimization.
  • Yield Optimization : Pilot studies using HPLC monitoring (C18 column, UV detection at 254 nm) can identify intermediates and guide purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for the N-hydroxy proton at δ 8.5–9.5 ppm (broad singlet) and N-methyl at δ 2.8–3.2 ppm (singlet). Aromatic protons (3-chlorophenyl) appear as multiplets in δ 7.2–7.6 ppm .
    • ¹³C NMR : Confirm the urea carbonyl at ~155–160 ppm and chlorophenyl carbons at ~125–140 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass should match the molecular formula C₈H₈ClN₂O₂ (calc. 214.0243 [M+H]⁺) .
  • HPLC Purity : Use a reverse-phase C18 column with acetonitrile/water (60:40) and UV detection at 220 nm; ≥95% purity is standard for biological assays .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar Solvents : High solubility in DMSO (>50 mg/mL), moderate in methanol (~10 mg/mL).
    • Aqueous Buffers : Limited solubility (<1 mg/mL in PBS at pH 7.4); sonication or co-solvents (e.g., 5% DMSO) may aid dispersion .
  • Stability :
    • Hydrolytic Stability : Susceptible to degradation in alkaline conditions (pH >8). Store at –20°C in anhydrous DMSO for long-term stability.
    • Light Sensitivity : UV exposure can degrade the urea moiety; use amber vials for storage .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like hydroxylamine oxidase or cytochrome P450. The 3-chlorophenyl group may occupy hydrophobic pockets, while the urea acts as a hydrogen-bond donor .
  • DFT Calculations : Gaussian 09 can optimize geometry and calculate electrostatic potential surfaces, revealing nucleophilic/electrophilic regions for reactivity prediction .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >60) and blood-brain barrier penetration (low, due to polar urea group) .

Q. What strategies resolve contradictions in reported biological activity data for urea derivatives?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in antiproliferative activity may arise from cell line variability (e.g., HeLa vs. MCF-7) .
  • Dose-Response Validation : Replicate studies with strictly controlled conditions (e.g., serum-free media, 48-hour exposure) to isolate compound effects .
  • Metabolite Profiling : LC-MS/MS can identify active metabolites (e.g., hydroxylated derivatives) that may explain divergent results .

Q. How does the electronic nature of the 3-chlorophenyl substituent influence reactivity in catalytic applications?

Methodological Answer:

  • Hammett Analysis : The meta-Cl group (σₘ = 0.37) exerts moderate electron-withdrawing effects, stabilizing transition states in nucleophilic acyl substitutions.
  • X-Ray Crystallography : Resolve crystal structures to observe halogen bonding (C–Cl···O) with catalytic residues, as seen in similar urea-based enzyme inhibitors .
  • Kinetic Studies : Compare turnover rates with analogs (e.g., 4-chlorophenyl derivatives) to quantify electronic effects .

Q. What experimental designs optimize the compound’s selectivity in kinase inhibition assays?

Methodological Answer:

  • Kinome Screening : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing Cl with CF₃) and correlate with IC₅₀ shifts .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.